Dihydrorhodamine 123

Vue d'ensemble

Description

Le dihydrorhodamine 123 est un composé non fluorescent et perméable aux cellules qui est largement utilisé comme colorant fluorogène pour détecter les espèces réactives de l'oxygène (ROS) telles que le peroxyde et le peroxynitrite . Lorsqu'il est oxydé par les ROS, il est converti en rhodamine 123, un composé fluorescent, qui s'accumule dans les mitochondries et présente une fluorescence verte . Cette propriété fait du this compound un outil précieux dans diverses applications de recherche scientifique, en particulier dans l'étude du stress oxydatif et des états rédox cellulaires .

Applications De Recherche Scientifique

Dihydrorhodamine 123 has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Dihydrorhodamine 123 (DHR123) is primarily targeted towards reactive oxygen species (ROS) such as peroxide and peroxynitrite . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .

Mode of Action

DHR123 is an uncharged and nonfluorescent dye that can passively diffuse across cell membranes . Once inside the cell, it is oxidized to cationic rhodamine 123 in the presence of ROS . This oxidation process results in the transformation of DHR123 from a non-fluorescent compound to a fluorescent one, enabling the detection of ROS within cells .

Biochemical Pathways

The biochemical pathway involved in the action of DHR123 is primarily the oxidative stress pathway. In the presence of ROS, DHR123 is oxidized to rhodamine 123, a process that can occur in the presence of a peroxidase or a similar catalyst . This allows for the detection of ROS at a single-cell level, providing insights into the oxidative stress status of the cell .

Pharmacokinetics

This allows DHR123 to enter cells and interact with intracellular ROS .

Result of Action

The primary result of DHR123 action is the generation of a fluorescent signal in the presence of ROS . This fluorescence is localized in the mitochondria, providing a visual indication of ROS presence . This can be used to assess the oxidative stress status of cells, which is crucial in various pathological conditions .

Action Environment

The action of DHR123 is influenced by the cellular environment. The presence of ROS is necessary for the oxidation of DHR123 to rhodamine 123 . Additionally, the lipophilic nature of DHR123 allows it to diffuse across cell membranes, suggesting that membrane permeability could influence its action . Furthermore, the fluorescence of rhodamine 123, the oxidized product of DHR123, can be influenced by the pH and polarity of the cellular environment .

Analyse Biochimique

Biochemical Properties

Dihydrorhodamine 123 is known for its role in biochemical reactions, particularly in the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, this compound is oxidized by ROS into a fluorescent compound . It is thought that superoxide, nitric oxide, and hydrogen peroxide, by themselves, are not capable of oxidizing this compound. These ROS are believed to combine with other cellular components such as cytochrome c oxidase or Fe2+ in order to oxidize this compound to its fluorescent derivative Rhodamine 123 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used for the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, this compound is oxidized by ROS into a fluorescent compound . This process influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dihydrorhodamine 123 est synthétisé par réduction de la rhodamine 123. Le processus implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées . La réaction se déroule généralement dans un solvant organique comme le méthanol ou l'éthanol, et le produit est purifié par recristallisation ou chromatographie .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le produit final est soumis à des mesures rigoureuses de contrôle qualité, y compris l'analyse de pureté et les tests de stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrorhodamine 123 subit principalement des réactions d'oxydation. Il est oxydé par des espèces réactives de l'oxygène pour former de la rhodamine 123 . Cette oxydation peut être catalysée par divers composants cellulaires, notamment la cytochrome c oxydase et les ions fer .

Réactifs et conditions courants :

Agents oxydants : Peroxyde, peroxynitrite et autres espèces réactives de l'oxygène.

Catalyseurs : Cytochrome c oxydase, ions fer (Fe2+).

Principaux produits : Le principal produit de l'oxydation du this compound est la rhodamine 123, un composé fluorescent qui se localise dans les mitochondries .

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de son oxydation par des espèces réactives de l'oxygène. Lors de son entrée dans la cellule

Propriétés

IUPAC Name |

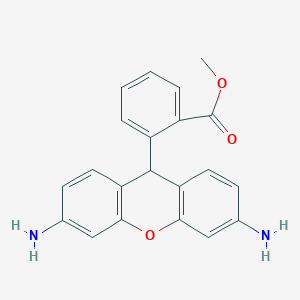

methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEZBBILNYNQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148859 | |

| Record name | Dihydrorhodamine 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109244-58-8 | |

| Record name | Dihydrorhodamine 123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrorhodamine 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrorhodamine 123 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

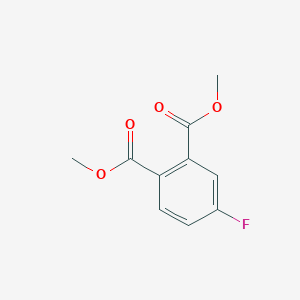

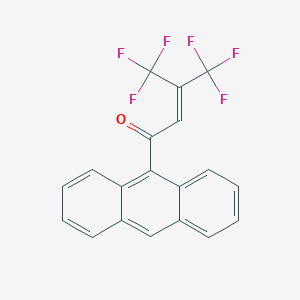

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

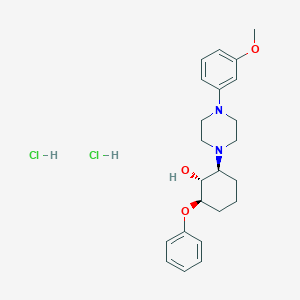

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)